3,5-Diphenyl-4-propoxy-1H-pyrazole
Description
3,5-Diphenyl-4-propoxy-1H-pyrazole is a pyrazole derivative characterized by a central pyrazole ring substituted at positions 3 and 5 with phenyl groups and at position 4 with a propoxy (-OCH₂CH₂CH₃) moiety. Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol.
Properties
CAS No. |
60627-99-8 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,5-diphenyl-4-propoxy-1H-pyrazole |
InChI |
InChI=1S/C18H18N2O/c1-2-13-21-18-16(14-9-5-3-6-10-14)19-20-17(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20) |
InChI Key |
VNFHSHCUHWJQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Physicochemical Properties
- Lipophilicity : The propoxy group in 3,5-Diphenyl-4-propoxy-1H-pyrazole increases lipophilicity (logP ~3.2) compared to methoxy-substituted analogs (logP ~2.5), impacting membrane permeability and metabolic stability.
- Solubility: Methoxy and aminosulfonyl groups (e.g., in ) enhance aqueous solubility via hydrogen bonding, whereas the propoxy group reduces it.
- Bioactivity: The compound in exhibits anti-inflammatory activity due to its aminosulfonyl and fluorophenyl substituents, which interact with COX-2’s hydrophobic pocket.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The propoxy group is electron-donating, stabilizing the pyrazole ring’s aromaticity. Nitro-substituted analogs (e.g., 3,5-bis(4-nitrophenyl)-1H-pyrazole) exhibit electron-deficient rings, favoring applications in catalysis.
- In contrast, smaller substituents (e.g., methoxy) improve target accessibility.
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